molecular formula C15H14ClNO2 B11961920 1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine CAS No. 853331-32-5

1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine

Cat. No.: B11961920
CAS No.: 853331-32-5
M. Wt: 275.73 g/mol
InChI Key: BXXCNMWEOWBCRU-UHFFFAOYSA-N
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Description

1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine is a compound that features a pyrrolidine ring, a furan ring, and a chlorophenyl group

Preparation Methods

The synthesis of 1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the furan and chlorophenyl groups. One common method involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid to form an intermediate, which is then reacted with pyrrolidine under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the furoyl and pyrrolidine rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but generally include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

1-(5-(2-Chlorophenyl)-2-furoyl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in the attached functional groups, leading to variations in their chemical and biological properties.

    Furan derivatives: Compounds with a furan ring and various substituents, which may exhibit different reactivity and applications.

    Chlorophenyl compounds: These compounds contain a chlorophenyl group and may have different biological activities and chemical reactivity.

Properties

CAS No.

853331-32-5

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H14ClNO2/c16-12-6-2-1-5-11(12)13-7-8-14(19-13)15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2

InChI Key

BXXCNMWEOWBCRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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